Manganese(II) selenide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Manganese(II) selenide, also known as MnSe, is a compound of manganese and selenium, and is a member of the manganese selenide family. It is a semiconductor material with a variety of uses in scientific research, including the fabrication of solar cells and other optoelectronic devices. MnSe has a wide range of applications due to its unique properties, such as its high optical transparency and its ability to form a variety of nanostructures. In addition, MnSe has been used in the development of new materials for medical, energy, and environmental applications.

Applications De Recherche Scientifique

Supercapacitors and Batteries : Manganese selenide is used in supercapacitors and batteries due to its electrochemical properties (Hussain & Hussain, 2020).

Chemical Sensing : It finds applications in chemical sensing, leveraging its sensitive reaction to chemical changes (Hussain & Hussain, 2020).

Thermoelectrics : Due to its thermal properties, manganese selenide is used in thermoelectrics (Hussain & Hussain, 2020).

Electron Spin Resonance Spectrometry : It's used in electron spin resonance spectrometry for non-destructive determination of manganese in semiconductor materials (Nagy et al., 1986).

Steel Manufacturing : Manganese selenide is present as an impurity in commercial manganese metal used in steel manufacturing. Its behavior and effects during the steel-making process have been studied (Aboutalebi, Isac, & Guthrie, 2004).

Electrodeposition on Aluminum Substrate : It plays a role in the nucleation and growth of manganese during electrodeposition on aluminum substrates (Fan et al., 2020).

Lithium Ion Batteries : Manganese selenide is used in lithium-ion batteries, particularly in the development of novel anode materials with enhanced electrochemical performance (Feng et al., 2019).

Optoelectronic Devices : Its potential in optoelectronic devices is explored, especially in thin films for luminescence and electroluminescence (Wright et al., 1982).

Nanoparticle Synthesis : Manganese selenide is involved in the synthesis of various nanoparticles for diverse applications, including energy storage and sensing (Thakar, Chen, & Snee, 2007).

Biogeochemical Processes : It interacts with other elements in biogeochemical processes, affecting the environmental behavior of elements like selenium (Rosenfeld et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

MnSe has been identified as a highly active bifunctional electrocatalyst for the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) . These reactions are crucial in sustainable energy conversion, making MnSe a cost-effective catalyst in this field .

Mode of Action

MnSe interacts with its targets (ORR and OER) in an alkaline medium . The catalytic activity of MnSe can be enhanced by using multiwalled carbon nanotubes (MWCNTs), which increase the charge transfer and electronic conductivity of the catalyst composite .

Biochemical Pathways

MnSe’s action on the ORR and OER pathways leads to efficient energy conversion . The compound’s interaction with these pathways results in a low overpotential and quick transport of reactant species at the electrode interface .

Pharmacokinetics

MnSe is insoluble in water , which may affect its absorption and distribution.

Result of Action

The action of MnSe leads to efficient electrocatalytic activity for both ORR and OER . Notably, MnSe exhibits a high degree of methanol tolerance, showing no degradation of catalyst performance in the presence of methanol . This makes MnSe outperform other state-of-the-art catalysts like Pt .

Action Environment

The action, efficacy, and stability of MnSe are influenced by the environmental conditions. For instance, MnSe shows efficient OER and ORR activity in an alkaline medium . Furthermore, the catalyst composite exhibits exceptional functional and compositional stability after a prolonged period of continuous operation in an alkaline medium .

Propriétés

IUPAC Name |

manganese(2+);selenium(2-) |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.Se/q+2;-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUKXUYHMLVFLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

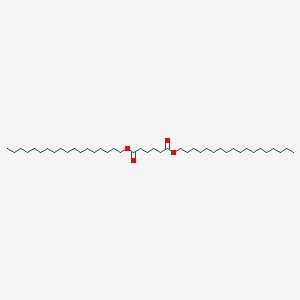

[Mn+2].[Se-2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

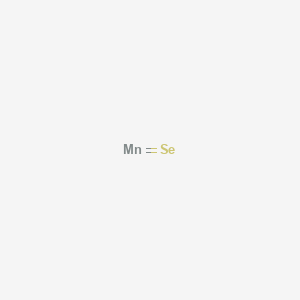

Molecular Formula |

MnSe |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1313-22-0 |

Source

|

| Record name | Manganese selenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MANGANESE SELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R9E626WPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide](/img/structure/B72958.png)